sodium 3-amino-1-methyl-1H-indole-2-carboxylate
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Description
Indoles are a significant heterocyclic system in natural products and drugs . They play a main role in cell biology and have attracted increasing attention in recent years due to their biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body .
Synthesis Analysis
A new methodology has been developed for the synthesis of 3-amino-1H-indole-2-carboxylates . 2-Aminobenzonitriles were protected as benzyl (2-cyanophenyl)carbamates and converted into corresponding glycinate esters using sodium hydride and bromoacetate esters .Molecular Structure Analysis
The indole compound is classified in the family of heterocyclic organic compounds. The indole skeleton has a benzene ring fused to a pyrrole ring . From a chemical point of view, the nitrogen lone electron pair participates in the aromatic ring, and nitrogen does not have alkaline properties .Chemical Reactions Analysis
In one method, phosphoric anhydride, acyloxypyridinium salt, imidazolide, isourea ester, and acyloxyphosphonium salt were used as carboxylic acid activators .Physical and Chemical Properties Analysis
Indole is physically crystalline colorless in nature with specific odors . The addition of the indole nucleus to medicinal compounds that is biologically active pharmacophore made it an important heterocyclic compound having broad-spectrum biological activities .Mechanism of Action
Future Directions
From the literature, it is revealed that indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . It is hoped that indole scaffolds will be tested in the future for maximum activity in pharmacological compounds .
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for sodium 3-amino-1-methyl-1H-indole-2-carboxylate involves the reaction of 3-amino-1-methyl-1H-indole-2-carboxylic acid with sodium hydroxide.", "Starting Materials": [ "3-amino-1-methyl-1H-indole-2-carboxylic acid", "Sodium hydroxide", "Water" ], "Reaction": [ "Dissolve 3-amino-1-methyl-1H-indole-2-carboxylic acid in water.", "Add sodium hydroxide to the solution and stir.", "Heat the mixture to 80-90°C for 2-3 hours.", "Cool the mixture and filter the precipitate.", "Wash the precipitate with water and dry it to obtain sodium 3-amino-1-methyl-1H-indole-2-carboxylate." ] } | |
CAS No. |
2172573-70-3 |
Molecular Formula |
C10H9N2NaO2 |
Molecular Weight |
212.2 |
Purity |
70 |
Origin of Product |
United States |
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